molecular formula C10H16O5 B14329696 Dimethyl (3-oxopentyl)propanedioate CAS No. 111209-93-9

Dimethyl (3-oxopentyl)propanedioate

Cat. No.: B14329696
CAS No.: 111209-93-9
M. Wt: 216.23 g/mol
InChI Key: PCSSXCKVTXVHIU-UHFFFAOYSA-N
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Description

Dimethyl (3-oxopentyl)propanedioate is a propanedioate ester derivative characterized by a 3-oxopentyl substituent attached to the central malonate core. Its molecular structure (C10H16O5) features two methyl ester groups and a linear pentyl chain with a ketone moiety at the third carbon.

Properties

CAS No.

111209-93-9

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

dimethyl 2-(3-oxopentyl)propanedioate

InChI

InChI=1S/C10H16O5/c1-4-7(11)5-6-8(9(12)14-2)10(13)15-3/h8H,4-6H2,1-3H3

InChI Key

PCSSXCKVTXVHIU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCC(C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (3-oxopentyl)propanedioate can be synthesized through the alkylation of enolate ionsThe enolate ion formed from diethyl malonate reacts with the alkyl halide to produce the desired compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-oxopentyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Dimethyl (3-oxopentyl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (3-oxopentyl)propanedioate involves its reactivity as an enolate ion. The enolate ion can undergo nucleophilic attack on electrophilic centers, leading to the formation of new carbon-carbon bonds. This reactivity is exploited in various synthetic pathways to produce a wide range of organic compounds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares dimethyl (3-oxopentyl)propanedioate with key analogs, highlighting substituent effects on reactivity and properties:

Compound Name Molecular Formula Substituent Features Key Properties/Applications
This compound C10H16O5 3-oxopentyl chain, methyl esters High polarity, potential enzyme inhibition
Dimethyl malonate C5H8O4 No alkyl chain; simple diester Classic alkylation agent in synthesis
Diethyl 2-(3-oxocyclopentyl)propanedioate C13H20O5 Cyclic 3-oxo group, ethyl esters Enhanced binding affinity (IC50 = 25 µM in apoptosis studies)
Dimethyl [(4-chlorophenyl)methyl]propanedioate C12H13ClO4 Aromatic chlorophenyl group Antimicrobial activity
Ethyl 3-(3,5-difluoro-4-methylphenyl)-3-oxopropanoate C13H14F2O3 Fluorinated aryl, ethyl ester Improved metabolic stability

Key Observations :

  • Substituent Effects : The 3-oxopentyl chain introduces flexibility and a ketone group, which may enhance nucleophilic reactivity compared to dimethyl malonate. Cyclic ketone analogs (e.g., 3-oxocyclopentyl) exhibit stronger biological binding due to conformational rigidity .
  • Biological Relevance : Chlorophenyl and fluorinated analogs demonstrate antimicrobial and anticancer activities, suggesting that the 3-oxopentyl group could similarly interact with enzymes or receptors, though experimental validation is needed .

Example Reaction Pathways :

Michael Addition : The ketone group facilitates nucleophilic attacks, enabling use in cascade reactions for complex molecule synthesis.

Enolate Formation: The α-hydrogens adjacent to the ketone are highly acidic, allowing for regioselective enolate generation .

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